![molecular formula C16H21N3O5S B2426822 3-Ethyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-59-9](/img/structure/B2426822.png)
3-Ethyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
3-Ethyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a spirocyclic compound that exhibits a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
Insecticide Development
3-Ethyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: serves as a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience. Marketed under the brand name Movento , spirotetramat exhibits excellent efficacy and safety for crops. Its unique properties allow it to be absorbed and transported throughout the plant, effectively preventing egg hatching and larval development of pests on both roots and leaves. Additionally, spirotetramat’s long-lasting efficacy can control pests for up to two months .
Chiral Drug Synthesis
Researchers have explored the use of similar compounds in synthesizing chiral drug intermediates. For instance, the compound 3- (4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been employed in biocatalysis to produce a key chiral intermediate for anticholesterol drugs. The process yielded high enantiomeric excess (99%) and an 85% overall yield .
Organic Synthesis
The synthesis of spirotetramat involves several steps, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. The advantages lie in mild reaction conditions, simplicity, and good to excellent yields at each stage. Researchers continue to optimize the procedure to reduce synthetic costs and improve overall efficiency .
Structural Studies
Crystallographic studies of related compounds, such as cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione , provide insights into molecular conformations and intermolecular interactions. For instance, the hydantoin ring in this compound exhibits coplanarity, and intermolecular N-H⋯O hydrogen bonds stabilize its crystal structure .
properties
IUPAC Name |
3-ethyl-8-(4-methoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-3-19-14(20)16(17-15(19)21)8-10-18(11-9-16)25(22,23)13-6-4-12(24-2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDUXEGYABYEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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